4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole
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Overview
Description
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a biphenyl group substituted with methyl groups and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-methylphenylboronic acid and 4-bromotoluene in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized biphenyl derivatives .
Scientific Research Applications
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The biphenyl moiety provides structural rigidity and hydrophobic interactions that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative without the oxazole ring.
Telmisartan: A pharmaceutical compound with a biphenyl moiety and additional functional groups.
4-Methyl-1,1’-biphenyl: Another biphenyl derivative with a single methyl substitution.
Uniqueness
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole is unique due to the presence of both the biphenyl and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C18H19NO |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-[3-(4-methylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-14(10-8-13)15-5-4-6-16(11-15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3 |
InChI Key |
IBHGSRNTANFELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(CO3)(C)C |
Origin of Product |
United States |
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